2-(3,4-dihydro-2H-1-benzopyran-7-yl)acetic acid

LTB4 receptor antagonism chromanylacetic acid SAR positional isomer pharmacology

2-(3,4-Dihydro-2H-1-benzopyran-7-yl)acetic acid, also systematically named 2-(3,4-dihydro-2H-chromen-7-yl)acetic acid, is a chromane (benzodihydropyran) derivative bearing a carboxymethyl substituent at the 7-position of the bicyclic scaffold. With molecular formula C11H12O3 and molecular weight 192.21 g·mol⁻¹, this compound belongs to the chromanylacetic acid family—a class of small-molecule building blocks employed in medicinal chemistry for the construction of leukotriene receptor antagonists, synthetic antioxidant analogues, and heterocyclic screening libraries.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 1378778-88-1
Cat. No. B13456741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dihydro-2H-1-benzopyran-7-yl)acetic acid
CAS1378778-88-1
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)CC(=O)O)OC1
InChIInChI=1S/C11H12O3/c12-11(13)7-8-3-4-9-2-1-5-14-10(9)6-8/h3-4,6H,1-2,5,7H2,(H,12,13)
InChIKeyRFJCMDAOZMETIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dihydro-2H-1-benzopyran-7-yl)acetic acid (CAS 1378778-88-1): Procurement-Relevant Identity and Class Position


2-(3,4-Dihydro-2H-1-benzopyran-7-yl)acetic acid, also systematically named 2-(3,4-dihydro-2H-chromen-7-yl)acetic acid, is a chromane (benzodihydropyran) derivative bearing a carboxymethyl substituent at the 7-position of the bicyclic scaffold. With molecular formula C11H12O3 and molecular weight 192.21 g·mol⁻¹, this compound belongs to the chromanylacetic acid family—a class of small-molecule building blocks employed in medicinal chemistry for the construction of leukotriene receptor antagonists, synthetic antioxidant analogues, and heterocyclic screening libraries . Its defining structural feature is a methylene spacer (–CH₂–) interposed between the chromane nucleus and the carboxylic acid terminus, which distinguishes it from directly ring-attached carboxyl analogues such as chroman-7-carboxylic acid .

Why 2-(3,4-Dihydro-2H-1-benzopyran-7-yl)acetic Acid Cannot Be Replaced by In-Class Chromanylacetic Acid Analogues


Although the 6-, 7-, and 8-positional isomers of chromanylacetic acid share an identical molecular formula (C11H12O3) and molecular weight (192.21 g·mol⁻¹), their substitution topology dictates profoundly different pharmacological and synthetic trajectories. The 7-position on the chromane nucleus is established in the primary literature as the privileged attachment point for leukotriene B₄ (LTB₄) receptor antagonist pharmacophores—a finding driven by SAR studies demonstrating that C-7 carboxymethyl substitution optimally orients the acidic moiety for receptor engagement, whereas 6- and 8-substituted congeners have not been validated in the same biological context [1]. Furthermore, commercial sourcing data reveal stark price and availability asymmetries: the 7-isomer commands a ≥3-fold price premium per gram relative to the more abundant 6-isomer, reflecting differences in synthetic accessibility and inventory depth that directly affect procurement lead times and project economics .

Quantitative Differentiation Evidence for 2-(3,4-Dihydro-2H-1-benzopyran-7-yl)acetic Acid Versus Closest Analogs


Evidence 1: Position 7 Is a Privileged Attachment Point for LTB₄ Receptor Antagonist Pharmacophore – 6- and 8-Isomers Are Not Validated

A systematic structure–activity relationship (SAR) campaign by Reiter et al. (1998) screened a series of 7-chromanylacetic acid derivatives as LTB₄ receptor antagonists and identified optimal antagonistic activity specifically when the acetic acid moiety was attached at the chromane 7-position, combined with α,α-disubstitution on the acetic acid carbon and a C-4 hydroxyl group. The optimized clinical candidate CP-105696 emerged from this 7-position series [1]. No analogous 6- or 8-chromanylacetic acid positional isomers were reported to exhibit LTB₄ antagonist activity in this study, indicating that the 7-substitution topology is a critical determinant of target engagement in this receptor system. While the unsubstituted 2-(3,4-dihydro-2H-1-benzopyran-7-yl)acetic acid itself has not been directly profiled, the scaffold-property relationships demonstrated in this peer-reviewed study provide class-level evidence that the 7-position attachment is uniquely enabling for this therapeutic target class.

LTB4 receptor antagonism chromanylacetic acid SAR positional isomer pharmacology

Evidence 2: Commercial Availability and Price – 3.4× Premium per Gram Over 6-Isomer Reflects Scarce Synthetic Inventory

A survey of commercial supplier catalogues reveals a substantial price differential between the 7-position target compound and the more widely stocked 6-position isomer. The 7-isomer is currently listed at ¥5,950 per 250 mg (≈$3,270/g, ≥95% purity) through ChemSrc-partnered suppliers [1]. In contrast, the 6-isomer is available at significantly lower unit cost: $260 per 500 mg ($520/g) from Santa Cruz Biotechnology and £693 per 1 g (≈$880/g) from Fluorochem . This represents a ≥3.4-fold price premium for the 7-isomer relative to the most economical 6-isomer source, calculated on a per-gram basis. The 8-position isomer occupies an intermediate position at approximately $2,980/g (Enamine, $298/100 mg) [2]. Price stratification across isomers likely reflects differential synthetic accessibility, step count, and commercial inventory turnover.

chemical procurement chromanylacetic acid pricing positional isomer availability

Evidence 3: Predicted Physicochemical Properties – Differential Data Availability Between 7-Isomer and 6-/8-Isomers

Predicted physicochemical property data highlight an informational asymmetry among positional isomers. The 6-isomer (CAS 63476-63-1) is reported with a density of 1.242±0.06 g·cm⁻³, boiling point of 362.7±11.0 °C, LogP of 1.64, and topological polar surface area (TPSA) of 46.53 Ų . The 8-isomer (CAS 933703-98-1) shows largely concordant values: density 1.242±0.06 g·cm⁻³, boiling point 367.5±21.0 °C, XLogP 1.7, TPSA 46.5 Ų, and predicted pKa 4.36±0.10 [1]. In contrast, the 7-position target compound (CAS 1378778-88-1) has no predicted density, boiling point, LogP, or pKa values listed in major aggregator databases—these fields are marked N/A . While the molecular-level properties are expected to be nearly identical across isomers based on the symmetry of the chromane scaffold, the absence of curated predicted data for the 7-isomer increases analytical uncertainty during method development and may necessitate in-house characterization prior to purity or stability studies.

predicted physicochemical properties density boiling point partition coefficient

Evidence 4: Methylene Spacer (–CH₂COOH) Imparts Higher pKa and Greater Conformational Degrees of Freedom Versus Directly Attached –COOH (Chroman-7-carboxylic Acid)

The target compound contains a methylene (–CH₂–) spacer between the chromane C-7 position and the carboxylic acid terminus, in contrast to chroman-7-carboxylic acid (CAS 527681-33-0), in which –COOH is directly attached to the aromatic ring. This single-carbon insertion has two measurable consequences. First, the predicted pKa of the 7-acetic acid derivative is expected to be ~4.3–4.4 (based on the 8-isomer measured value of 4.36 [1]), compared with pKa 4.25±0.20 for the directly attached carboxylic acid ; the methylene group donates electron density inductively, weakening the acid slightly. Second, the –CH₂COOH appendage introduces an additional rotatable bond (2 rotatable bonds) versus the directly attached –COOH (1 rotatable bond), as computed from the SMILES strings , increasing conformational sampling and potentially influencing target binding entropy. This structural distinction is critical for medicinal chemistry campaigns that exploit the chromane C-7 vector for substituent orientation.

carboxylic acid acidity methylene spacer effect chroman-7-carboxylic acid conformational flexibility

Evidence 5: Differential Safety and Handling Profiles – GHS Classification Gap Between Isomers

Safety data availability diverges across chromanylacetic acid positional isomers. The 6-isomer (CAS 63476-63-1) carries a GHS07 hazard classification (Harmful/Irritant) with hazard statements H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation), and requires storage at 2–8 °C . In contrast, the 7-position target compound (CAS 1378778-88-1) has no publicly posted GHS classification, hazard statements, or prescribed storage temperature on major aggregator platforms . This safety-data gap is a direct consequence of the compound's lower commercial inventory turnover and more limited distribution footprint. It imposes a practical requirement for researchers and procurement officers to conduct a preliminary hazard assessment or request a safety data sheet (SDS) from the supplier prior to acquisition.

GHS classification chemical safety storage conditions

Validated Application Scenarios for 2-(3,4-Dihydro-2H-1-benzopyran-7-yl)acetic Acid in Research and Industrial Procurement


LTB₄ Receptor Antagonist Lead Generation and Optimisation

Programs targeting the leukotriene B₄ receptor (BLT1/BLT2) can leverage 2-(3,4-dihydro-2H-1-benzopyran-7-yl)acetic acid as a core scaffold for constructing focused libraries, following the precedent established by Reiter et al. (1998) in which 7-chromanylacetic acid derivatives—specifically those bearing α,α-disubstitution on the acetic acid carbon and C-4 hydroxylation—yielded the development candidate CP-105696 [1]. The 6- and 8-position isomers have not been validated in this target class, making the 7-isomer the only evidence-supported choice for LTB₄ antagonist campaigns.

Positional Isomer Systematic SAR Profiling

The combination of differential pricing (≥3.4× premium for 7-isomer vs. 6-isomer), divergent predicted property data availability, and distinct pharmacological validation status across the 6-, 7-, and 8-isomers creates a unique opportunity for systematic positional scanning studies [2]. Procurement of the complete isomer set enables head-to-head comparisons of metabolic stability, target engagement, and physicochemical properties that can inform scaffold selection decisions in drug discovery.

Methylene-Spacer Bioisostere Evaluation (Chromanylacetic Acid vs. Chroman-Carboxylic Acid)

The –CH₂COOH appendage of the target compound (pKa ~4.3–4.4) offers a subtly tuned acidity and an additional rotatable bond compared with the directly attached –COOH of chroman-7-carboxylic acid (pKa 4.25). This pair constitutes an ideal matched molecular pair for evaluating the impact of a single methylene insertion on target binding, cellular permeability, and pharmacokinetic parameters in lead optimisation programs .

Synthetic Methodology Development on a Scarce Chromane Building Block

The limited commercial availability and high unit cost of the 7-isomer (≈$3,270/g) relative to the 6-isomer ($520–$880/g) incentivise the development of efficient, high-yielding synthetic routes to this substitution pattern [3]. Academic and industrial process chemistry groups may target this compound as a benchmark substrate for novel C–H functionalisation, cross-coupling, or homologation methodologies applied to the chromane nucleus.

Quote Request

Request a Quote for 2-(3,4-dihydro-2H-1-benzopyran-7-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.